N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
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Overview
Description
N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiophene ring and a carbohydrazide group in its structure suggests potential interactions with various biological targets, making it a compound of interest for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by reacting 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. Cyclization of this hydrazone with formamide yields the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Thiophene Ring: The pyrazolo[3,4-d]pyrimidine core is then reacted with thiophene-2-carboxylic acid hydrazide under reflux conditions in the presence of a suitable condensing agent like phosphorus oxychloride (POCl3) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]urea
- N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide may exhibit unique biological activities due to the presence of the thiophene ring and carbohydrazide group. These structural features can influence its binding affinity and specificity for various biological targets, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C17H13ClN6OS |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H13ClN6OS/c1-10-4-5-11(7-13(10)18)24-16-12(8-21-24)15(19-9-20-16)22-23-17(25)14-3-2-6-26-14/h2-9H,1H3,(H,23,25)(H,19,20,22) |
InChI Key |
WILUBJMFERCIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)Cl |
Origin of Product |
United States |
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